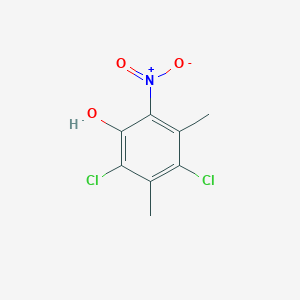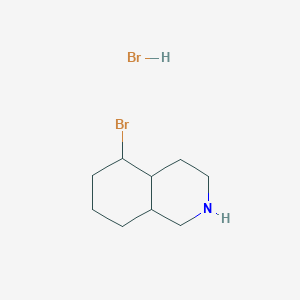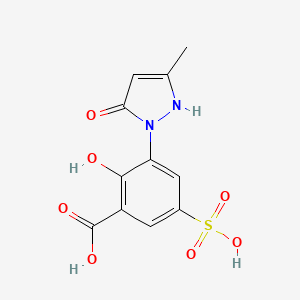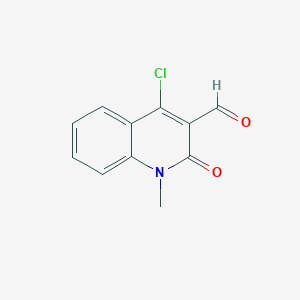
4-氯-1-甲基-2-氧代-1,2-二氢喹啉-3-甲醛
描述
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . This compound is characterized by its yellow solid form and is primarily used in various chemical and pharmaceutical research applications .
科学研究应用
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of dyes, catalysts, and other industrial chemicals.
生化分析
Biochemical Properties
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation.
Cellular Effects
The effects of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, it can act as a substrate for certain enzymes, further integrating into the metabolic network.
Transport and Distribution
Within cells and tissues, 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This distribution is crucial for its biological activity, as it determines the compound’s localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its function, as it allows the compound to interact with specific biomolecules within these compartments, thereby exerting its biochemical effects.
准备方法
The synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and ethyl acetoacetate.
Cyclization: The reaction proceeds through a cyclization process, where the starting materials undergo condensation to form the quinoline ring structure.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines . Major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and various substituted quinoline derivatives .
作用机制
The mechanism of action of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound’s aldehyde group may also react with nucleophilic sites in biological molecules, contributing to its biological activity .
相似化合物的比较
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Similar structure but lacks the methyl group at the 1-position.
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Similar structure but lacks the chloro group at the 4-position.
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde: Lacks both the chloro and methyl groups.
The uniqueness of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
4-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-13-9-5-3-2-4-7(9)10(12)8(6-14)11(13)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFNBXZHPBNABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382720 | |
| Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96600-76-9 | |
| Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1608168.png)
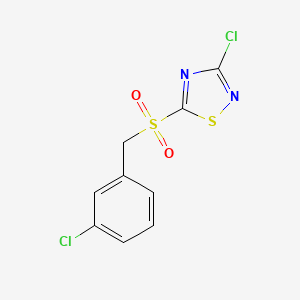
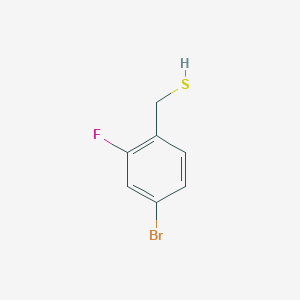
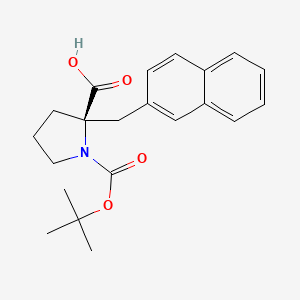
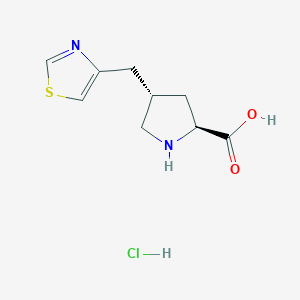
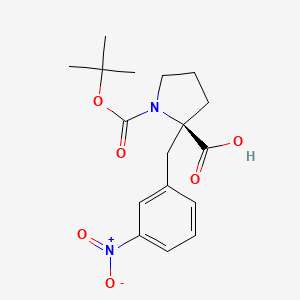
![Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1608178.png)
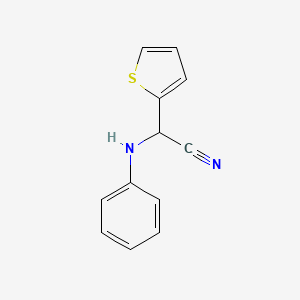
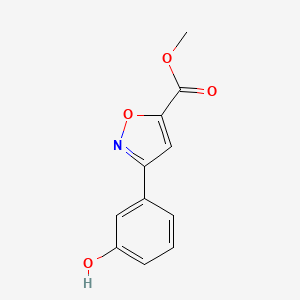
![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1608183.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B1608184.png)
